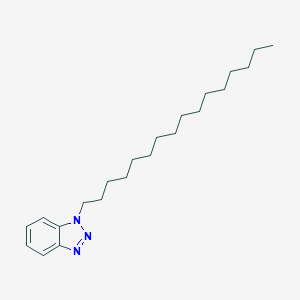

1-hexadecyl-1H-1,2,3-benzotriazole

Description

1-Hexadecyl-1H-1,2,3-benzotriazole is a derivative of the 1H-1,2,3-benzotriazole core, substituted with a hexadecyl (C₁₆H₃₃) chain at the N1 position. The benzotriazole moiety is renowned for its versatility in pharmaceuticals, agrochemicals, and industrial applications, such as corrosion inhibition for copper alloys and photostabilizers . The hexadecyl chain confers enhanced lipophilicity, making this compound particularly suited for applications requiring solubility in non-polar matrices, such as lubricant additives or long-lasting corrosion inhibitors.

Properties

Molecular Formula |

C22H37N3 |

|---|---|

Molecular Weight |

343.5 g/mol |

IUPAC Name |

1-hexadecylbenzotriazole |

InChI |

InChI=1S/C22H37N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-22-19-16-15-18-21(22)23-24-25/h15-16,18-19H,2-14,17,20H2,1H3 |

InChI Key |

OZJXIBNUHGZIOC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=N1 |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among benzotriazole derivatives arise from substituents at the N1 position, which significantly influence molecular weight, solubility, and reactivity. Below is a comparative table of select analogs:

Key Observations :

- Alkyl Chain Impact : Longer alkyl chains (e.g., hexadecyl) increase hydrophobicity and molecular weight, enhancing compatibility with organic solvents and polymers. This makes 1-hexadecyl derivatives ideal for coatings and corrosion inhibition . Shorter chains (e.g., butyl) improve solubility in polar solvents, favoring synthetic intermediates .

- Electron-Withdrawing Groups : Sulfonyl substituents (e.g., methanesulfonyl) activate the triazole ring for nucleophilic reactions, enabling efficient acyl transfer to form amides .

Research Findings and Industrial Relevance

- Molecular Docking Studies : Derivatives with nitro groups (e.g., ) show high binding affinity to bacterial enzymes, suggesting antimicrobial applications.

- Crystallographic Data : The sulfonyl derivative’s crystal structure reveals localized N–N bonds (N1–N2 = 1.389 Å, N3–N2 = 1.288 Å), critical for understanding its reactivity .

- Industrial Scalability : 1-Hexadecyl derivatives are prioritized in lubricant formulations due to their low volatility and high oxidative stability compared to methyl or ethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.